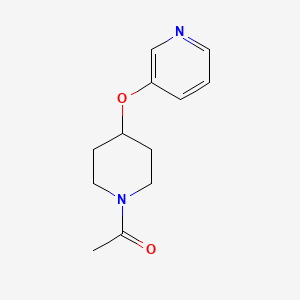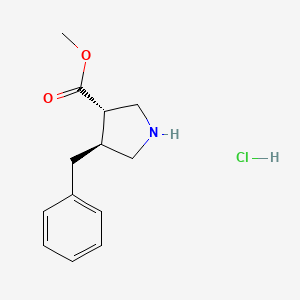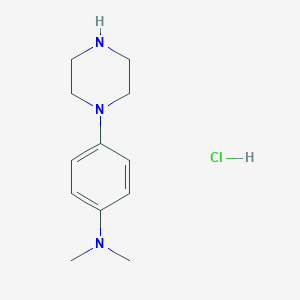![molecular formula C15H19N3O3S B2896188 tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate CAS No. 1173675-82-5](/img/structure/B2896188.png)
tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate is a complex organic molecule with potential applications in various fields including chemistry, biology, and medicine. Its unique structure, containing an oxadiazole ring, sulfur atom, and tert-butyl carbamate, offers intriguing properties for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate typically involves multiple steps:
Formation of the Oxadiazole Ring: This is usually achieved through cyclization reactions involving hydrazides and carbon disulfide or related compounds.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other aromatic substitution reactions.
Attachment of the Tert-Butyl Carbamate Group: This step often involves carbamoylation reactions using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for cost-effectiveness and yield, potentially employing continuous flow reactors and automated processes to streamline the multistep synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The sulfur atom in the oxadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can target various parts of the molecule, potentially reducing the oxadiazole ring or modifying the aromatic ring.
Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions, leading to a variety of functional derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: Utilizing nucleophiles or electrophiles depending on the target site for substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Modified oxadiazole rings, altered aromatic structures.
Substitution: Various carbamate derivatives.
Applications De Recherche Scientifique
Chemistry: Tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate is used as a building block for synthesizing more complex molecules. Its reactive sites allow for further functionalization, making it a valuable intermediate in organic synthesis.
Biology: The compound’s unique structure enables it to interact with biological targets, potentially serving as a lead compound in the development of new drugs or biochemical probes.
Medicine: In medicinal chemistry, this compound can be explored for its pharmacological properties. Its ability to form stable complexes with biological macromolecules could lead to therapeutic applications.
Industry: It can be utilized in the development of new materials, agrochemicals, and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate exerts its effects often involves binding to molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole ring and sulfur atom play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π interactions, and coordination with metal ions. This binding can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl N-[(1S)-2-phenyl-1-(1,3,4-oxadiazol-5-yl)ethyl]carbamate: Similar structure but lacking the sulfur atom, resulting in different chemical and biological properties.
tert-Butyl N-[(1S)-2-phenyl-1-(2-thioxo-1,3,4-oxadiazol-5-yl)ethyl]carbamate: Contains a thioxo group instead of the sulfanylidene group, affecting its reactivity and interactions.
Uniqueness: The presence of the 2-sulfanylidene group and the specific arrangement of functional groups in tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate grants it unique properties that differentiate it from other compounds. This uniqueness can lead to distinct reactivity patterns and interactions, providing opportunities for novel applications in scientific research and industry.
Propriétés
IUPAC Name |
tert-butyl N-[(1S)-2-phenyl-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-15(2,3)21-13(19)16-11(12-17-18-14(22)20-12)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,19)(H,18,22)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEHNQHQOLZSLV-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-{2-cyano-2-[(2,4-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2896109.png)
![3-methyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2896110.png)
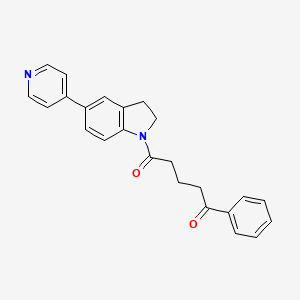
![N1-(2-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2896112.png)
![2-[(4-Methoxybenzyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2896113.png)
![1'-{[1,1'-Biphenyl]-4-carbonyl}-4-methoxy-1,4'-bipiperidine](/img/structure/B2896114.png)
![(E)-3-(furan-3-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2896115.png)
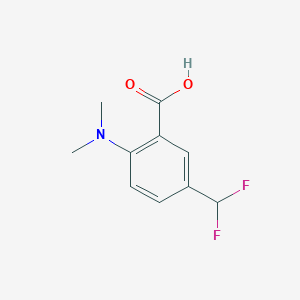
![5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2896118.png)
![ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2896120.png)
![2-(4-(3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2896123.png)
